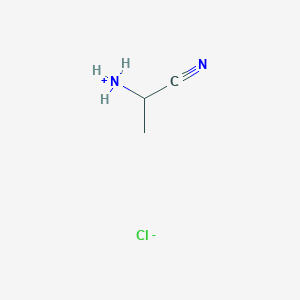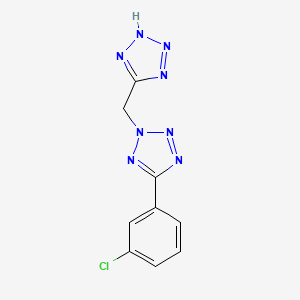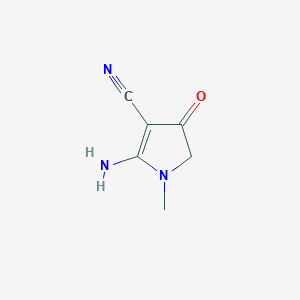
1-Cyanoethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanoethylazanium;chloride is a chemical compound that features a cyano group (-CN) and an ammonium group (-NH3+)
Vorbereitungsmethoden
The synthesis of 1-Cyanoethylazanium;chloride typically involves the reaction of cyanoacetic acid with ethylamine, followed by the addition of hydrochloric acid to form the chloride salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or an organic solvent like ethanol.
Catalyst: None required for this straightforward synthesis.
Industrial production methods may involve similar steps but on a larger scale, with considerations for purity and yield optimization.
Analyse Chemischer Reaktionen
1-Cyanoethylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted by nucleophiles under basic conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include:
Nucleophiles: Sodium hydroxide, potassium hydroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments.
Major products formed from these reactions include substituted amines, primary amines, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Cyanoethylazanium;chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its role in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1-Cyanoethylazanium;chloride involves its ability to participate in nucleophilic substitution and reduction reactions. The cyano group acts as an electrophile, making it susceptible to attack by nucleophiles. The ammonium group can stabilize the compound in various reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Cyanoethylazanium;chloride include:
Cyanoacetic acid: Similar in structure but lacks the ammonium group.
Ethylamine: Contains the amine group but lacks the cyano group.
Acrylonitrile: Contains a cyano group but differs in its overall structure.
This compound is unique due to the presence of both the cyano and ammonium groups, which allows it to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
IUPAC Name |
1-cyanoethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGQCCPNVRCAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B7817546.png)

![Ethyl 5-amino-1-[3-(dimethylamino)propyl]imidazole-4-carboxylate](/img/structure/B7817561.png)
![3-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7817563.png)




![8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B7817597.png)
![(2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate](/img/structure/B7817598.png)




